![molecular formula C29H38N2OS B12059815 (R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)
(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom. The specific arrangement of substituents in this compound imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfoximine Core: The initial step involves the reaction of a sulfoxide with an amine to form the sulfoximine core. This reaction is usually carried out under mild conditions using a suitable catalyst.
Introduction of Substituents: The next step involves the introduction of the methyl and phenyl groups onto the sulfur atom. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Attachment of the Triisopropylphenyl Group: The final step involves the attachment of the triisopropylphenyl group to the nitrogen atom. This is typically done through a coupling reaction using a suitable coupling agent.
Industrial Production Methods
Industrial production of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of sulfides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the sulfur or nitrogen atoms are replaced by other groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoximines depending on the reagents used.
Scientific Research Applications
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the development of new catalytic systems.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features but different functional groups.
Diethyl malonate: Another common intermediate used in organic synthesis with similar reactivity.
Acetylacetone: A diketone with similar chemical properties and applications in synthesis.
Uniqueness
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is unique due to its specific arrangement of substituents, which imparts distinct chemical properties
Properties
Molecular Formula |
C29H38N2OS |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
2-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]-N-[[2,4,6-tri(propan-2-yl)phenyl]methyl]aniline |
InChI |
InChI=1S/C29H38N2OS/c1-20(2)23-17-25(21(3)4)27(26(18-23)22(5)6)19-30-28-15-11-12-16-29(28)31-33(7,32)24-13-9-8-10-14-24/h8-18,20-22,30H,19H2,1-7H3/t33-/m1/s1 |
InChI Key |
RWBXYWODTYKLEN-MGBGTMOVSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=[S@@](=O)(C)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=S(=O)(C)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



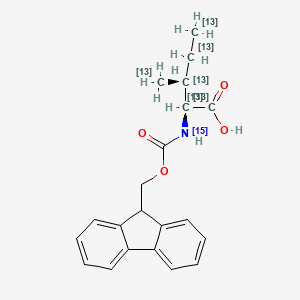



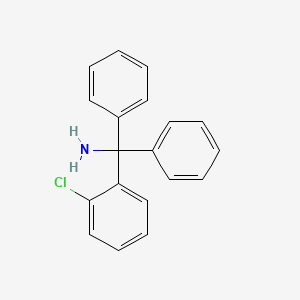

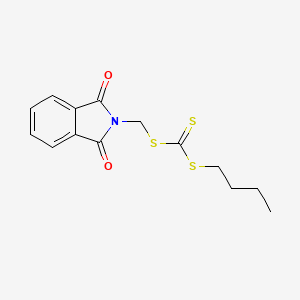
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
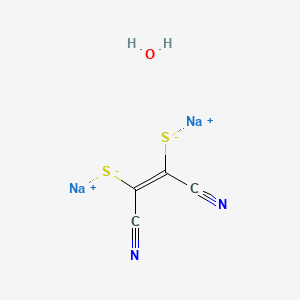
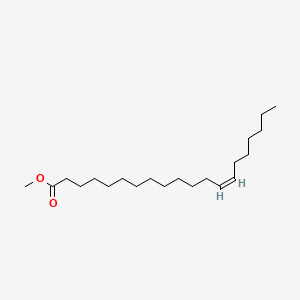
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
